molecular formula C20H22N2O4 B243418 Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B243418
M. Wt: 354.4 g/mol
InChI Key: PVFMUEYNQJDUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate, also known as MMMB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is common in cancer cells. Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate inhibits the pathway by activating the AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR complex 1 (mTORC1).
Biochemical and Physiological Effects
Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its specificity for the Akt/mTOR pathway, which makes it a valuable tool for studying the pathway's role in cancer and other diseases. However, Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate's solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate. One area of interest is the development of more efficient synthesis methods for Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate and related compounds. Another area of research is the investigation of Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to elucidate the full range of Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate's biochemical and physiological effects and its potential as a tool for studying the Akt/mTOR pathway.

Synthesis Methods

Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through a multi-step process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and 3-aminobenzoic acid methyl ester. The final product is obtained through purification and recrystallization.

Scientific Research Applications

Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential as an anti-cancer agent. Studies have shown that Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Methyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 3-[(3-methylbenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H22N2O4/c1-14-4-3-5-15(12-14)19(23)21-17-13-16(20(24)25-2)6-7-18(17)22-8-10-26-11-9-22/h3-7,12-13H,8-11H2,1-2H3,(H,21,23)

InChI Key

PVFMUEYNQJDUGS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Origin of Product

United States

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